Boc-Lys(Z)-OSu

Catalog No.
S686332
CAS No.
34404-36-9
M.F
C23H31N3O8
M. Wt
477.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Lys(Z)-OSu

CAS Number

34404-36-9

Product Name

Boc-Lys(Z)-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate

Molecular Formula

C23H31N3O8

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C23H31N3O8/c1-23(2,3)33-22(31)25-17(20(29)34-26-18(27)12-13-19(26)28)11-7-8-14-24-21(30)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31)

InChI Key

YWLICOCXPNQJPC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Synonyms

Boc-Lys(Z)-OSu;34404-36-9;BOC-LYS(CBZ)-OSU;(S)-2,5-Dioxopyrrolidin-1-yl6-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate;Nalpha-Boc-Nepsilon-Z-L-lysinehydroxysuccinimideester;Nepsilon-Z-Nalpha-Boc-L-lysinehydroxysuccinimideester;Nalpha-Boc-Nepsilon-Cbz-L-lysineN-hydroxysuccinimideester;15541_ALDRICH;SCHEMBL2803734;15541_FLUKA;MolPort-002-499-537;YWLICOCXPNQJPC-KRWDZBQOSA-N;CB-935;KM5661;SPB-30017;ZINC71788013;AKOS015923314;AKOS016002281;AK-43587;KB-91840;ST24035784;V1420;N|A-Boc-N|A-Z-L-lysinehydroxysuccinimideester;N|A-Z-N|A-Boc-L-lysinehydroxysuccinimideester;N|A-Boc-N|A-Cbz-L-lysineN-hydroxysuccinimideester

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

N-Terminal Protection:

Boc-Lys(Z)-OSu acts as an N-terminal protecting group. The bulky tert-butoxycarbonyl (Boc) group safeguards the free amino group at the N-terminus of the peptide chain during synthesis. This prevents unwanted side reactions and ensures the desired amino acid sequence is obtained.

Solid-Phase Peptide Synthesis (SPPS):

Boc-Lys(Z)-OSu is frequently employed in SPPS, a widely used technique for assembling peptides. The succinimide ester group (OSu) facilitates the formation of amide bonds between Boc-Lys(Z)-OSu and the growing peptide chain. This enables the stepwise addition of amino acids in a controlled manner.

Beyond Peptide Synthesis

While peptide synthesis remains the primary application of Boc-Lys(Z)-OSu, research has explored its potential in other areas:

Drug Delivery:

Boc-Lys(Z)-OSu has been investigated for its ability to modify therapeutic peptides, improving their stability and delivery properties. By attaching targeting molecules or solubilizing groups via the lysine side chain, researchers aim to enhance drug efficacy.

Bioconjugation:

Boc-Lys(Z)-OSu can be used to link peptides to various biomolecules such as antibodies, nanoparticles, or imaging agents. This conjugation strategy allows researchers to create targeted probes for disease diagnosis and therapeutic applications.

Development of Functional Materials:

Boc-Lys(Z)-OSu's reactive groups enable the incorporation of peptides into functional materials. This opens doors for designing novel biomaterials with specific properties for tissue engineering, biosensors, and drug delivery systems.

Boc-Lys(Z)-OSu, also known as N-Boc-Lysine(Z)-O-succinimide, is a derivative of lysine, an essential amino acid. The compound has the molecular formula C23H31N3O8 and a molecular weight of 477.51 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of lysine, which is commonly used in peptide synthesis to prevent unwanted reactions during the coupling process. The Z (benzyloxycarbonyl) group further enhances its stability and reactivity in various chemical environments .

Boc-Lys(Z)-OSu is primarily utilized in solid-phase peptide synthesis, where it acts as a coupling reagent. The compound can undergo several key reactions:

  • Deprotection: The Boc group can be removed under acidic conditions, exposing the amino group for subsequent reactions.
  • Coupling: It can react with carboxylic acids to form amide bonds, facilitating peptide bond formation.
  • Hydrolysis: In aqueous environments, Boc-Lys(Z)-OSu can hydrolyze to release lysine and other byproducts .

Boc-Lys(Z)-OSu has been studied for its potential biological activities, particularly in the context of peptide synthesis for therapeutic applications. Amino acid derivatives like Boc-Lys(Z)-OSu are known to enhance the bioavailability and stability of peptides, making them suitable for use in drug development. Additionally, they have been explored for their roles in ergogenic supplements due to their influence on protein synthesis and muscle recovery .

The synthesis of Boc-Lys(Z)-OSu typically involves several steps:

  • Protection of Lysine: The amino group of lysine is protected using the Boc group.
  • Formation of the Z Group: The benzyloxycarbonyl group is introduced to enhance stability.
  • Activation: The compound is activated through succinimide formation, allowing it to act as a coupling reagent in peptide synthesis.

Various methods exist for synthesizing Boc-Lys(Z)-OSu, including solution-phase and solid-phase techniques, with solid-phase methods being more prevalent due to their efficiency and ease of purification .

Boc-Lys(Z)-OSu has several significant applications:

  • Peptide Synthesis: It is extensively used in synthesizing peptides for research and pharmaceutical development.
  • Drug Development: Its derivatives are being explored for potential therapeutic agents in cancer treatment and other diseases .
  • Bioconjugation: The compound can be utilized in bioconjugation processes, linking biomolecules for diagnostic or therapeutic purposes.

Research has indicated that Boc-Lys(Z)-OSu may interact with various biological molecules, enhancing its utility in drug design and development. Interaction studies often focus on how this compound can improve the delivery and efficacy of peptides when conjugated to targeting moieties or other therapeutic agents. Such studies are crucial for understanding its role in cellular uptake and biological activity .

Boc-Lys(Z)-OSu shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:

Compound NameCAS NumberSimilarityKey Features
(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate65581-25-10.95Contains dioxopyrrolidine structure
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate3496-11-50.94Similar dioxopyrrolidine framework
2,5-Dioxopyrrolidin-1-yl ((benzyloxy)carbonyl)-L-alaninate3401-36-30.94Features alanine instead of lysine

Uniqueness

Boc-Lys(Z)-OSu stands out due to its specific protective groups that facilitate peptide synthesis while maintaining stability during

XLogP3

2.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

477.21111496 g/mol

Monoisotopic Mass

477.21111496 g/mol

Heavy Atom Count

34

Other CAS

34404-36-9

Dates

Modify: 2023-08-15

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